2-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid
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Overview
Description
2-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives This compound is characterized by its unique structure, which includes a benzofuran ring fused to a pyrimidine ring, with an ethyl group at the 2-position and an aminoacetic acid moiety attached to the 4-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid typically involves multi-step organic synthesis. One common approach starts with the preparation of the benzofuran ring, followed by the construction of the pyrimidine ring. The ethyl group is introduced through alkylation reactions, and the aminoacetic acid moiety is attached via amide bond formation.
Benzofuran Ring Formation: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Pyrimidine Ring Construction: The pyrimidine ring is typically formed by reacting the benzofuran intermediate with guanidine or a similar nitrogen-containing compound.
Ethyl Group Introduction: The ethyl group can be introduced via alkylation using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Aminoacetic Acid Attachment: The final step involves the formation of an amide bond between the pyrimidine nitrogen and glycine or a glycine derivative under peptide coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets such as enzymes or receptors.
Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions in cells.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used to design and synthesize bioactive molecules for studying cellular processes and developing new drugs.
Mechanism of Action
The mechanism of action of 2-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with a benzofuran ring, such as 2-ethylbenzofuran, share structural similarities.
Pyrimidine Derivatives: Compounds like 2-aminopyrimidine and 4-aminopyrimidine have similar pyrimidine ring structures.
Amino Acid Derivatives: Compounds like glycine derivatives share the aminoacetic acid moiety.
Uniqueness
2-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid is unique due to its combined benzofuran and pyrimidine rings, along with the ethyl and aminoacetic acid groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(2-ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-2-10-16-12-8-5-3-4-6-9(8)20-13(12)14(17-10)15-7-11(18)19/h3-6H,2,7H2,1H3,(H,18,19)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKALSDUPSDKHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)NCC(=O)O)OC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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